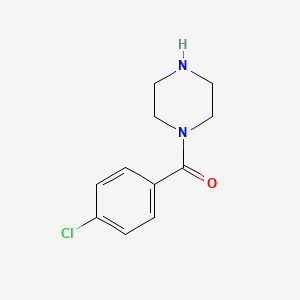

(4-Chlorophenyl)(piperazin-1-YL)methanone

Description

Properties

IUPAC Name |

(4-chlorophenyl)-piperazin-1-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClN2O/c12-10-3-1-9(2-4-10)11(15)14-7-5-13-6-8-14/h1-4,13H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHSZLKAMJQHQOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C(=O)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70399332 | |

| Record name | (4-Chlorophenyl)(piperazin-1-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70399332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54042-47-6 | |

| Record name | (4-Chlorophenyl)(piperazin-1-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70399332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-chlorobenzoyl)piperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to (4-Chlorophenyl)(piperazin-1-yl)methanone

Introduction

(4-Chlorophenyl)(piperazin-1-yl)methanone, also widely known by its synonym 1-(4-chlorobenzoyl)piperazine, is a key heterocyclic building block in modern medicinal chemistry. Identified by the CAS Number 54042-47-6 , this compound belongs to the N-acylpiperazine class, a scaffold of significant interest in drug discovery.[1][2][3] The inherent structural features of the piperazine ring combined with the substituted benzoyl moiety make it a versatile intermediate for synthesizing a diverse array of molecules with potential therapeutic applications.

The piperazine nucleus is a privileged pharmacophore, appearing in numerous approved drugs targeting a wide range of biological systems.[4] Consequently, 1-(4-chlorobenzoyl)piperazine serves as a foundational precursor for developing novel agents, from potential anticancer therapeutics to compounds targeting the central nervous system.[4][5] This guide provides a comprehensive technical overview for researchers and drug development professionals, covering its physicochemical properties, a validated synthesis protocol, analytical characterization workflow, and its principal applications.

Physicochemical and Structural Properties

A thorough understanding of a compound's properties is the bedrock of its application in research and development. The key identifiers and properties for this compound are summarized below. While specific experimental data for this exact compound is sparse, properties can be reliably inferred from closely related analogues and supplier technical data.

| Property | Value | Source(s) |

| CAS Number | 54042-47-6 | [1][2][6] |

| Molecular Formula | C₁₁H₁₃ClN₂O | [1][7] |

| Molecular Weight | 224.69 g/mol | [1] |

| IUPAC Name | This compound | [7] |

| Common Synonyms | 1-(4-Chlorobenzoyl)piperazine | [8] |

| Appearance | White to off-white crystalline powder (inferred) | [9][10] |

| Solubility | Soluble in organic solvents (e.g., DCM, Methanol); Sparingly soluble in water (inferred) | [4][9] |

Synthesis and Purification Workflow

The synthesis of this compound is typically achieved via a nucleophilic acyl substitution reaction. This standard, high-yielding procedure involves the acylation of piperazine with 4-chlorobenzoyl chloride.

Causality and Experimental Rationale

The choice of reagents and conditions is critical for ensuring high yield and purity.

-

Piperazine: Acts as the nucleophile. An excess is often used to drive the reaction to completion and to act as a base, though an external base is preferred to prevent the formation of the di-acylated byproduct.

-

4-Chlorobenzoyl Chloride: This is the electrophilic acylating agent. Its high reactivity makes the reaction efficient.

-

Triethylamine (TEA) or DIPEA: A non-nucleophilic organic base is added to neutralize the HCl generated during the reaction. This is crucial because the HCl would otherwise protonate the starting piperazine, rendering it non-nucleophilic and halting the reaction.

-

Anhydrous Dichloromethane (DCM): A common aprotic solvent that effectively dissolves the reactants without participating in the reaction. Its low boiling point facilitates easy removal post-reaction.

-

Aqueous Workup: Washing with a saturated sodium bicarbonate solution neutralizes any remaining acid, and a brine wash helps to remove water from the organic layer before drying.

Detailed Synthesis Protocol

-

Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add piperazine (2.0 equivalents) and anhydrous dichloromethane (DCM, approx. 10 mL per gram of piperazine).

-

Base Addition: Add triethylamine (1.5 equivalents) to the solution.

-

Cooling: Place the flask in an ice-water bath and cool the mixture to 0 °C with stirring. This is done to control the exothermic nature of the acylation reaction.

-

Acylation: Dissolve 4-chlorobenzoyl chloride (1.0 equivalent) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled piperazine mixture over 15-20 minutes.

-

Reaction Progression: Allow the reaction to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction's completion using Thin-Layer Chromatography (TLC).

-

Quenching and Extraction: Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate (2 x 20 mL) and then with brine (1 x 20 mL).

-

Drying and Concentration: Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to yield the final product as a pure solid.

Synthesis Workflow Diagram

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 1-(4-Chlorobenzhydryl)piperazine CAS#: 303-26-4 [m.chemicalbook.com]

- 3. 1-(4-Chlorobenzhydryl)piperazine | 303-26-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. chembk.com [chembk.com]

- 6. (4-CHLOROPHENYL)(PIPERAZIN-1-YL) METHANONE (1 x 1 g) | Reagentia [reagentia.eu]

- 7. PubChemLite - 1-(4-chlorobenzoyl)piperazine (C11H13ClN2O) [pubchemlite.lcsb.uni.lu]

- 8. (4-CHLOROPHENYL)(PIPERAZIN-1-YL) METHANONE [54042-47-6] | Chemsigma [chemsigma.com]

- 9. 1-(4-Chlorobenzhydryl)piperazine - Pharmaceutical Grade Compound at Attractive Price [jigspharma.com]

- 10. 1-(4-Chlorobenzhydryl)piperazine | 303-26-4 [chemicalbook.com]

An In-depth Technical Guide to 1-(4-chlorobenzoyl)piperazine: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Landscape of a Versatile Scaffold

In the intricate world of medicinal chemistry and drug development, the piperazine moiety stands out as a "privileged scaffold," a structural framework that consistently appears in a wide array of biologically active compounds. Its unique conformational flexibility and the dual basicity of its nitrogen atoms allow for a multitude of chemical modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. This guide delves into the specific physical and chemical characteristics of 1-(4-chlorobenzoyl)piperazine , a key intermediate and building block in the synthesis of novel therapeutic agents. While direct, comprehensive data for this exact compound is not always aggregated, this paper synthesizes available information and draws logical inferences from closely related analogues to provide a robust technical resource for researchers in the field.

Physicochemical Properties: A Quantitative Overview

Understanding the fundamental physical and chemical properties of 1-(4-chlorobenzoyl)piperazine is paramount for its effective use in synthesis and drug design.

Structural and Molecular Data

The foundational characteristics of 1-(4-chlorobenzoyl)piperazine are summarized in the table below. These identifiers are crucial for accurate documentation and database searches.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₃ClN₂O | [1] |

| Molecular Weight | 224.69 g/mol | [1] |

| IUPAC Name | (4-chlorophenyl)(piperazin-1-yl)methanone | [1] |

| CAS Number | 40495-18-9 | N/A |

| SMILES | C1CN(CCN1)C(=O)C2=CC=C(C=C2)Cl | [1] |

| InChI | InChI=1S/C11H13ClN2O/c12-10-3-1-9(2-4-10)11(15)14-7-5-13-6-8-14/h1-4,13H,5-8H2 | [1] |

Predicted and Analogous Physical Properties

For instance, the related compound, methanone, which shares the piperazine-1-yl-methanone core, has a reported melting point of 88-90 °C[2]. It is plausible that 1-(4-chlorobenzoyl)piperazine exists as a solid at room temperature with a similar or slightly higher melting point due to the aromatic ring.

| Property | Predicted/Analogous Value | Notes |

| Melting Point | Likely a solid with a melting point in the range of 80-120 °C | Based on the melting point of methanone (88-90 °C)[2]. |

| Boiling Point | High boiling point, likely >300 °C at atmospheric pressure | Typical for compounds of this molecular weight and polarity. |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, alcohols). Sparingly soluble in water. | Inferred from the properties of piperazine derivatives and the presence of both polar (amide, amine) and nonpolar (chlorophenyl) groups. |

| XlogP | 1.4 | A predicted value indicating moderate lipophilicity[1]. |

Synthesis and Reactivity: Building with the Benzoylpiperazine Core

The synthesis of 1-(4-chlorobenzoyl)piperazine is a critical aspect of its utility. The primary route involves the N-acylation of piperazine with 4-chlorobenzoyl chloride.

General Synthesis Pathway

The most direct and common method for synthesizing 1-(4-chlorobenzoyl)piperazine is the nucleophilic acyl substitution reaction between piperazine and 4-chlorobenzoyl chloride. The key to achieving mono-acylation and preventing the formation of the di-substituted byproduct is crucial and can be managed by controlling the stoichiometry of the reactants.

A general procedure, adapted from the synthesis of related compounds, is as follows:

-

Reaction Setup: Piperazine is dissolved in a suitable aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF). A base, typically a tertiary amine like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is added to neutralize the hydrochloric acid byproduct that will be formed[3].

-

Acylation: The reaction mixture is cooled in an ice bath, and a solution of 4-chlorobenzoyl chloride in the same solvent is added dropwise. The low temperature helps to control the exothermic nature of the reaction.

-

Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed[2].

-

Workup and Purification: Upon completion, the reaction is quenched with water. The organic layer is separated, washed with an aqueous bicarbonate solution and brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure. The crude product can then be purified by column chromatography on silica gel[2][3].

Figure 1: General synthesis of 1-(4-chlorobenzoyl)piperazine.

Reactivity Profile

The reactivity of 1-(4-chlorobenzoyl)piperazine is primarily dictated by the secondary amine of the piperazine ring and the electrophilic nature of the carbonyl group.

-

N-Alkylation and N-Arylation: The secondary amine is a nucleophile and can readily undergo reactions with alkyl halides, aryl halides (under appropriate catalytic conditions, e.g., Buchwald-Hartwig amination), and other electrophiles to form N-substituted derivatives[4].

-

Amide Bond Stability: The amide bond is generally stable but can be hydrolyzed under strong acidic or basic conditions at elevated temperatures.

-

Aromatic Ring Chemistry: The 4-chlorophenyl group can participate in electrophilic aromatic substitution reactions, although the electron-withdrawing nature of the carbonyl group will deactivate the ring to some extent.

Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR:

-

Aromatic Protons: Two doublets in the aromatic region (typically δ 7.0-8.0 ppm), corresponding to the protons on the 4-chlorophenyl ring. The protons ortho to the carbonyl group will be further downfield than those ortho to the chlorine atom.

-

Piperazine Protons: A series of multiplets in the aliphatic region (typically δ 2.5-4.0 ppm) corresponding to the eight protons of the piperazine ring. The protons adjacent to the carbonyl group will likely be deshielded and appear further downfield than those adjacent to the secondary amine.

-

N-H Proton: A broad singlet, the chemical shift of which can vary depending on the solvent and concentration.

-

-

¹³C NMR:

-

Carbonyl Carbon: A signal in the downfield region, typically around δ 165-175 ppm.

-

Aromatic Carbons: Four signals in the aromatic region (δ 120-150 ppm), including the carbon attached to the chlorine atom and the ipso-carbon attached to the carbonyl group.

-

Piperazine Carbons: Two or more signals in the aliphatic region (δ 40-55 ppm) for the carbons of the piperazine ring.

-

Infrared (IR) Spectroscopy

The IR spectrum of 1-(4-chlorobenzoyl)piperazine would be characterized by the following key absorptions:

-

N-H Stretch: A moderate to weak band around 3300-3500 cm⁻¹ corresponding to the secondary amine.

-

C-H Stretch (Aromatic): Bands above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic): Bands below 3000 cm⁻¹.

-

C=O Stretch (Amide): A strong, sharp band in the region of 1630-1680 cm⁻¹[2].

-

C-N Stretch: Bands in the region of 1200-1350 cm⁻¹.

-

C-Cl Stretch: A band in the fingerprint region, typically around 1000-1100 cm⁻¹.

Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 224, with a characteristic M+2 peak at m/z 226 with approximately one-third the intensity due to the presence of the ³⁷Cl isotope. Common fragmentation patterns would involve cleavage of the piperazine ring and the loss of the carbonyl group.

Applications in Drug Discovery and Development

The 1-(4-chlorobenzoyl)piperazine scaffold is of significant interest to medicinal chemists due to its presence in a variety of pharmacologically active molecules.

As a Synthetic Intermediate

The primary application of 1-(4-chlorobenzoyl)piperazine is as a versatile intermediate in the synthesis of more complex molecules. The presence of a reactive secondary amine allows for the facile introduction of various substituents, enabling the creation of large libraries of compounds for high-throughput screening.

Figure 2: Workflow for the use of 1-(4-chlorobenzoyl)piperazine in drug discovery.

In the Development of Bioactive Molecules

Derivatives of benzoylpiperazine have been investigated for a range of biological activities, including:

-

Anticancer Agents: Certain substituted benzoylpiperazine derivatives have shown cytotoxic effects against various cancer cell lines[5].

-

Neurological Disorders: The piperazine scaffold is a common feature in drugs targeting the central nervous system (CNS). Benzoylpiperazine derivatives have been explored for their potential to modulate neurotransmitter systems[6].

-

Enzyme Inhibitors: Thiazole-substituted benzoylpiperazine derivatives have been investigated as acetylcholinesterase inhibitors for the potential treatment of Alzheimer's disease[7].

Safety and Handling

While a specific safety data sheet (SDS) for 1-(4-chlorobenzoyl)piperazine is not widely available, general precautions for handling piperazine derivatives and acyl chlorides should be followed.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion: A Building Block with Potential

1-(4-chlorobenzoyl)piperazine represents a valuable and versatile building block for the synthesis of a wide range of chemical entities with potential therapeutic applications. While a comprehensive, centralized repository of its physical and chemical data is currently lacking, by examining its structural components and drawing parallels with closely related compounds, researchers can effectively utilize this scaffold in their drug discovery and development endeavors. As the exploration of the chemical space around the piperazine core continues, it is likely that the utility and understanding of 1-(4-chlorobenzoyl)piperazine and its derivatives will continue to expand.

References

-

MDPI. (2009). methanone. Retrieved from [Link]

-

MDPI. (n.d.). 1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one. Retrieved from [Link]

-

ResearchGate. (2018). Synthesis, Characterization and Antibacterial Studies For N-Alkyl and N-Aryl of [1-(4-Chlorophenyl) Cyclopropyl] (Piperazin-1-Yl) Methanone Derivatives. Retrieved from [Link]

-

PubChem. (n.d.). methanone. Retrieved from [Link]

-

MDPI. (2012). Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives. Retrieved from [Link]

-

PubMed Central. (n.d.). Design, Synthesis, and in Vitro Evaluation of 4‐(4‐Hydroxyphenyl)piperazine‐Based Compounds Targeting Tyrosinase. Retrieved from [Link]

-

PubChem. (n.d.). (4-Chlorophenyl)(4-tosylpiperazin-1-yl)methanone. Retrieved from [Link]

-

SciSpace. (2019). 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. Retrieved from [Link]

-

PubMed. (n.d.). Thiazole-substituted benzoylpiperazine derivatives as acetylcholinesterase inhibitors. Retrieved from [Link]

-

SpectraBase. (n.d.). 1-(4-Chlorobenzhydryl)piperazine - Optional[ATR-IR] - Spectrum. Retrieved from [Link]

-

SpectraBase. (n.d.). 1-(4-Chlorobenzhydryl)piperazine - Optional[MS (LC)] - Spectrum. Retrieved from [Link]

-

SpectraBase. (n.d.). [4-[(4-Chlorophenyl)-phenyl-methyl]piperazin-1-yl]-(2-hydroxyphenyl)methanone - Optional[1H NMR] - Spectrum. Retrieved from [Link]

-

Chongqing Chemdad Co., Ltd. (n.d.). 1-(4-Chlorobenzhydryl)piperazine Analytical Chemistry. Retrieved from [Link]

-

SpectraBase. (n.d.). 1-(4-Chlorobenzyl)piperazine - Optional[MS (GC)] - Spectrum. Retrieved from [Link]

-

PubMed. (n.d.). Comparing the dopaminergic neurotoxic effects of benzylpiperazine and benzoylpiperazine. Retrieved from [Link]

-

SpectraBase. (n.d.). 1-(2-chlorobenzoyl)-4-(2-chloro-4-nitrophenyl)piperazine - Optional[1H NMR] - Spectrum. Retrieved from [Link]

- Google Patents. (n.d.). CN103772321A - Synthesis method for meclozine and synthesis method for meclozine hydrochloride.

-

Journal of Chemical and Pharmaceutical Research. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from [Link]

-

Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from [Link]

-

PubChemLite. (n.d.). 1-(4-chlorobenzoyl)piperazine (C11H13ClN2O). Retrieved from [Link]

-

NTU Journal of Pure Sciences. (2022). A Review on Analytical Methods for Piperazine Determination. Retrieved from [Link]

-

NIST. (n.d.). Piperazine monohydrochloride. Retrieved from [Link]

-

MDPI. (n.d.). 5,5′-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one). Retrieved from [Link]

-

MDPI. (n.d.). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Retrieved from [Link]

-

ResearchGate. (n.d.). The IR spectrum value of N'-(4-Chlorobenzoyl)isonicotinohydrazidedan.... Retrieved from [Link]

Sources

- 1. PubChemLite - 1-(4-chlorobenzoyl)piperazine (C11H13ClN2O) [pubchemlite.lcsb.uni.lu]

- 2. mdpi.com [mdpi.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. yoksis.bilkent.edu.tr [yoksis.bilkent.edu.tr]

- 6. Comparing the dopaminergic neurotoxic effects of benzylpiperazine and benzoylpiperazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Thiazole-substituted benzoylpiperazine derivatives as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

(4-Chlorophenyl)(piperazin-1-YL)methanone structure elucidation and confirmation

An In-Depth Technical Guide to the Structural Elucidation and Confirmation of (4-Chlorophenyl)(piperazin-1-yl)methanone

Foreword: A Modern Approach to Structural Elucidation

In the landscape of drug discovery and development, the unequivocal structural confirmation of a chemical entity is the bedrock upon which all subsequent biological and toxicological data stand. This guide eschews a rigid, templated approach to present a holistic and logical workflow for the structural elucidation of this compound. Our narrative is grounded in the principles of scientific integrity, emphasizing not just the procedural steps, but the causal reasoning behind each analytical choice. Every technique is deployed within a self-validating framework, ensuring that the final structural assignment is robust, reproducible, and beyond reproach. This document is intended for the discerning researcher and drug development professional who understands that true scientific rigor lies in the confluence of precise data and expert interpretation.

Introduction to this compound

This compound, with the chemical formula C₁₁H₁₃ClN₂O and CAS Number 54042-47-6, is a molecule of significant interest within medicinal chemistry.[1][2] It incorporates two key pharmacophoric motifs: a 4-chlorophenyl group and a piperazine ring linked by a methanone (ketone) bridge. Piperazine and its derivatives are integral to a wide array of pharmaceuticals, exhibiting activities ranging from anthelmintic to antipsychotic.[3] The presence of the chlorophenyl moiety can significantly influence the compound's pharmacokinetic and pharmacodynamic properties. Given its structural features, a definitive and comprehensive elucidation of its structure is paramount before its advancement in any research or development pipeline.

Molecular Structure:

Caption: Chemical structure of this compound.

Synthesis and Purification: Establishing a Clean Baseline

The elucidation of a structure begins with its synthesis. A well-characterized synthetic route provides insight into potential impurities, byproducts, and isomers that could complicate spectroscopic analysis. A common and efficient method for the synthesis of N-aroyl piperazines is the acylation of piperazine with a corresponding benzoyl chloride.[4]

Synthetic Protocol: Acylation of Piperazine

-

Reactant Preparation: Dissolve piperazine (a multifold excess to minimize di-acylation) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in the presence of a base (e.g., triethylamine) to act as an acid scavenger.

-

Acylation: Cool the solution in an ice bath (0-5 °C). Add a solution of 4-chlorobenzoyl chloride in the same solvent dropwise to the piperazine solution with vigorous stirring.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the 4-chlorobenzoyl chloride is consumed.

-

Workup and Purification: Upon completion, quench the reaction with water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate. Concentrate the solution under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the pure this compound.[5]

This process is designed to produce a compound of high purity, which is a prerequisite for obtaining clean and interpretable analytical data.

The Analytical Workflow: A Multi-faceted Approach to Confirmation

A single analytical technique is rarely sufficient for the unambiguous confirmation of a novel structure. Our approach employs a synergistic combination of mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy. This workflow is designed to provide orthogonal pieces of evidence that, when combined, create an unassailable structural proof.

Caption: The integrated workflow for structural elucidation.

Mass Spectrometry: Determining the Molecular Blueprint

Mass spectrometry provides the most direct evidence of a molecule's elemental composition and molecular weight. For this compound, high-resolution mass spectrometry (HRMS) is the technique of choice.

Experimental Protocol: LC-MS with Electrospray Ionization (ESI)

-

Sample Preparation: Prepare a dilute solution of the purified compound (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Utilize a liquid chromatograph coupled to a high-resolution mass spectrometer (e.g., a Q-TOF or Orbitrap) equipped with an ESI source.

-

Ionization Mode: Given the presence of basic nitrogen atoms in the piperazine ring, positive ion mode (ESI+) is optimal for generating the protonated molecular ion [M+H]⁺.[6]

-

Data Acquisition: Acquire data in full scan mode over a mass range of m/z 100-500 to detect the molecular ion. Subsequently, perform tandem MS (MS/MS) on the isolated molecular ion to induce fragmentation and gather structural information.

Predicted Data and Interpretation

The molecular formula C₁₁H₁₃ClN₂O gives a monoisotopic mass of 224.0716 Da.

| Ion | Calculated m/z | Observed m/z (Expected) | Interpretation |

| [M+H]⁺ | 225.0795 | ~225.0795 | Protonated molecular ion |

| [M+3H]⁺ | 227.0765 | ~227.0765 | Isotopic peak due to ³⁷Cl |

The presence of a chlorine atom is confirmed by the characteristic isotopic pattern of the molecular ion, with a peak at [M+H]⁺ and another at [M+2H]⁺ in an approximate 3:1 ratio of intensity.

Fragmentation Analysis (MS/MS): The fragmentation pattern provides a roadmap of the molecule's structure. The amide bond and the piperazine ring are expected to be key fragmentation points.[7][8]

-

Key Fragment 1 (m/z ~139/141): This corresponds to the 4-chlorobenzoyl cation [ClC₆H₄CO]⁺, arising from the cleavage of the amide bond. The 3:1 isotopic pattern for chlorine would be preserved.

-

Key Fragment 2 (m/z ~86): This corresponds to the piperazinyl cation [C₄H₈N₂]⁺, also from the cleavage of the amide bond.

The observation of these key fragments provides strong evidence for the presence of both the 4-chlorobenzoyl and piperazine moieties.

Infrared Spectroscopy: Identifying the Functional Groups

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: A small amount of the solid, purified compound is placed directly on the ATR crystal.

-

Data Acquisition: The spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal is taken first and automatically subtracted.

Predicted Data and Interpretation

The IR spectrum will be dominated by absorptions corresponding to the key functional groups.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity |

| ~3300 | N-H Stretch | Secondary Amine (Piperazine) | Medium |

| 3100-3000 | C-H Stretch | Aromatic | Medium to Weak |

| 2950-2800 | C-H Stretch | Aliphatic (Piperazine) | Medium |

| ~1630 | C=O Stretch | Amide (Tertiary) | Strong |

| 1600-1450 | C=C Stretch | Aromatic Ring | Medium |

| ~1280 | C-N Stretch | Amide/Amine | Medium |

| ~830 | C-H Bend | p-disubstituted aromatic | Strong |

The most diagnostic peak is the strong carbonyl (C=O) stretch of the tertiary amide around 1630 cm⁻¹.[9] The presence of the N-H stretch confirms the secondary amine of the piperazine ring, and the combination of aromatic and aliphatic C-H stretches aligns with the overall structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

NMR spectroscopy provides the most detailed information about the structure of a molecule, including the connectivity of atoms and their chemical environments. For this compound, ¹H NMR, ¹³C NMR, and 2D NMR experiments are essential.

Experimental Protocol: High-Field NMR

-

Sample Preparation: Dissolve ~5-10 mg of the purified compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.

-

Data Acquisition:

-

¹H NMR: Acquire a standard proton spectrum.

-

¹³C NMR: Acquire a proton-decoupled carbon spectrum.

-

2D NMR (COSY, HSQC): If necessary, run a Correlation Spectroscopy (COSY) experiment to establish H-H couplings and a Heteronuclear Single Quantum Coherence (HSQC) experiment to correlate protons with their directly attached carbons.

-

Predicted ¹H NMR Data and Interpretation (400 MHz, CDCl₃)

Due to the restricted rotation around the C-N amide bond, the protons on the piperazine ring may appear as broad signals or even split into distinct sets of signals at room temperature.[10][11]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.40 | d | 2H | H-2, H-6 (Aromatic) | Protons ortho to the electron-withdrawing carbonyl group are deshielded. |

| ~7.35 | d | 2H | H-3, H-5 (Aromatic) | Protons ortho to the chlorine atom. |

| ~3.80 | br t | 2H | Piperazine H (adjacent to C=O) | Deshielded by the adjacent carbonyl group. |

| ~3.45 | br t | 2H | Piperazine H (adjacent to C=O) | May be distinct from the other pair due to hindered rotation. |

| ~2.90 | br t | 4H | Piperazine H (adjacent to N-H) | Less deshielded, further from the carbonyl. |

| ~1.90 | br s | 1H | N-H | Chemical shift is variable and depends on concentration and solvent. |

The aromatic region is expected to show a classic AA'BB' system for the 1,4-disubstituted benzene ring. The piperazine protons will likely appear as broad triplets due to coupling with adjacent CH₂ groups and the conformational dynamics of the ring.

Predicted ¹³C NMR Data and Interpretation (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~170 | C=O | Carbonyl carbon, highly deshielded. |

| ~138 | C-4 (Aromatic) | Carbon bearing the chlorine atom. |

| ~135 | C-1 (Aromatic) | Quaternary carbon attached to the carbonyl group. |

| ~129 | C-2, C-6 (Aromatic) | Aromatic CH carbons ortho to the carbonyl. |

| ~128 | C-3, C-5 (Aromatic) | Aromatic CH carbons ortho to the chlorine. |

| ~48 | Piperazine C (adjacent to C=O) | Deshielded by the carbonyl group. |

| ~43 | Piperazine C (adjacent to N-H) | Typical chemical shift for carbons in a piperazine ring. |

The ¹³C NMR spectrum will clearly show the carbonyl carbon at the downfield end (~170 ppm) and the four distinct carbon environments of the aromatic ring. The two different sets of methylene carbons in the piperazine ring should also be resolved.[12][13]

Conclusion: A Self-Validating Structural Confirmation

The structural elucidation of this compound is achieved through a logical, multi-technique workflow that adheres to the principles of Good Laboratory Practice.[14][15] Each analytical method provides a unique and essential piece of the structural puzzle:

-

Mass Spectrometry confirms the molecular weight (224.0716 Da) and elemental formula (C₁₁H₁₃ClN₂O) and reveals key structural fragments.

-

Infrared Spectroscopy identifies the critical functional groups, notably the tertiary amide carbonyl and the secondary amine N-H.

-

NMR Spectroscopy provides the definitive map of the molecule's carbon-hydrogen framework, confirming the connectivity of the 4-chlorophenyl and piperazine moieties through the methanone bridge.

The congruence of data from these orthogonal techniques provides an unassailable confirmation of the structure. This rigorous, evidence-based approach ensures the scientific integrity of the data, providing a solid foundation for any subsequent research and development activities.

References

-

Analytical Method Validation under Good Laboratory Practices (GLPs). (n.d.). ComplianceOnline. Retrieved from [Link]

-

(4-CHLOROPHENYL)(PIPERAZIN-1-YL) METHANONE. (n.d.). InfochemsDB. Retrieved from [Link]

-

(4-CHLOROPHENYL)(PIPERAZIN-1-YL) METHANONE (1 x 1 g). (n.d.). Reagentia. Retrieved from [Link]

- Wodtke, R., et al. (2019). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 24(1), 123.

-

methanone. (2009). Molbank, 2009(4), M641.

- Good Laboratory Practice (GLP): An Overview for the Analytical Chemist. (2023). LCGC North America, 41(10), 434-440.

- Wodtke, R., et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. New Journal of Chemistry, 42(2), 1234-1244.

- Spectral investigation and normal coordinate analysis of piperazine. (2006). Indian Journal of Pure & Applied Physics, 44(3), 195-200.

-

13C NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Retrieved from [Link]

-

13C NMR Chemical Shifts. (n.d.). Oregon State University. Retrieved from [Link]

-

Fragmentation Patterns in Mass Spectra. (2023). Chemistry LibreTexts. Retrieved from [Link]

-

mass spectra - fragmentation patterns. (n.d.). Chemguide. Retrieved from [Link]html]([Link])

Sources

- 1. (4-CHLOROPHENYL)(PIPERAZIN-1-YL) METHANONE [infochems.co.kr]

- 2. (4-CHLOROPHENYL)(PIPERAZIN-1-YL) METHANONE (1 x 1 g) | Reagentia [reagentia.eu]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. [1-(4-Chlorophenyl)cyclopropyl](piperazin-1-yl)methanone [mdpi.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) DOI:10.1039/C8RA09152H [pubs.rsc.org]

- 12. organicchemistrydata.org [organicchemistrydata.org]

- 13. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 14. Analytical Method Validation under Good Laboratory Practices (GLPs) [eventura.us]

- 15. chromatographyonline.com [chromatographyonline.com]

An In-depth Technical Guide to the Spectroscopic Characterization of 1-(4-chlorobenzoyl)piperazine

Introduction

1-(4-chlorobenzoyl)piperazine, with the molecular formula C₁₁H₁₃ClN₂O, is a chemical entity belonging to the N-acylpiperazine class.[1] The piperazine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals targeting a wide array of biological systems.[2] The addition of a 4-chlorobenzoyl group modulates the electronic and steric properties of the piperazine moiety, influencing its pharmacological and pharmacokinetic profile.

Molecular Structure and Conformation

The structure of 1-(4-chlorobenzoyl)piperazine features a piperazine ring acylated at one nitrogen atom. A critical feature influencing its spectroscopic properties is the nature of the amide bond. Due to resonance, the C-N bond has a partial double-bond character, which significantly restricts rotation at room temperature. This phenomenon leads to distinct chemical environments for the protons and carbons on either side of the piperazine ring, a key feature observed in its NMR spectra.[3]

Figure 1: Chemical structure of 1-(4-chlorobenzoyl)piperazine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 1-(4-chlorobenzoyl)piperazine, both ¹H and ¹³C NMR are expected to show characteristic signals reflecting the molecule's symmetry and electronic structure.

¹H NMR Spectroscopy: Interpretation and Predicted Data

The proton NMR spectrum is anticipated to show signals in three distinct regions: the aromatic region for the 4-chlorophenyl group, and two sets of signals in the aliphatic region for the piperazine ring protons. The aforementioned restricted rotation around the amide bond makes the two carbons adjacent to the carbonyl-bound nitrogen (N-1) chemically non-equivalent to the two carbons adjacent to the other nitrogen (N-4). Consequently, the protons attached to these carbons will also be non-equivalent.

Causality in Signal Appearance: The electron-withdrawing effect of the carbonyl group deshields the adjacent piperazine protons (positions 2 and 6), shifting them downfield compared to the protons further away (positions 3 and 5). Due to the chair conformation of the piperazine ring and restricted rotation, these protons often appear as broad multiplets. The aromatic protons are expected to form a classic AA'BB' system, appearing as two distinct doublets due to the para-substitution pattern.

Table 1: Predicted ¹H NMR Spectral Data for 1-(4-chlorobenzoyl)piperazine

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment | Rationale / Analog Comparison |

|---|---|---|---|---|

| ~ 7.45 | Doublet | 2H | Ar-H (ortho to C=O) | Typical region for aromatic protons adjacent to an electron-withdrawing group. |

| ~ 7.40 | Doublet | 2H | Ar-H (ortho to Cl) | Typical region for aromatic protons adjacent to a halogen. |

| ~ 3.80 | Broad Multiplet | 4H | -CO-N-(CH₂ )₂ | Protons adjacent to the amide nitrogen are deshielded. Data from similar N-benzoyl piperazines show signals in this region.[3] |

| ~ 3.00 | Broad Multiplet | 4H | -NH-(CH₂ )₂ | Protons adjacent to the secondary amine are more shielded. Data from related N-aryl piperazines support this range.[4] |

| ~ 2.0-3.0 | Broad Singlet | 1H | NH | The NH proton is exchangeable and often appears as a broad signal; its position is highly dependent on solvent and concentration. |

¹³C NMR Spectroscopy: Interpretation and Predicted Data

The ¹³C NMR spectrum provides information on the carbon skeleton. Due to symmetry, the 4-chlorophenyl group will show four signals. The piperazine ring, owing to the restricted amide bond rotation, is expected to show at least two, and potentially up to four, distinct signals for its methylene carbons.

Table 2: Predicted ¹³C NMR Spectral Data for 1-(4-chlorobenzoyl)piperazine

| Chemical Shift (δ) (ppm) | Assignment | Rationale / Analog Comparison |

|---|---|---|

| ~ 169.5 | C=O (Amide) | The carbonyl carbon of a tertiary amide is characteristic in this region. |

| ~ 137.0 | Ar-C (C-Cl) | Quaternary carbon attached to chlorine; chemical shift predicted by standard increments. |

| ~ 134.0 | Ar-C (C-C=O) | Quaternary carbon attached to the carbonyl group. |

| ~ 129.0 | Ar-CH (ortho to C=O) | Aromatic CH carbons. |

| ~ 128.5 | Ar-CH (ortho to Cl) | Aromatic CH carbons. |

| ~ 40 - 48 | Piperazine -CH₂- | At least two signals are expected for the piperazine carbons due to the influence of the amide group. N-acyl piperazines typically show signals in this range.[3] |

Experimental Protocol: NMR Analysis

A self-validating protocol for NMR analysis ensures reproducibility and accuracy.

-

Sample Preparation: Dissolve approximately 10-15 mg of 1-(4-chlorobenzoyl)piperazine in 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical; CDCl₃ is standard for many organic molecules, while DMSO-d₆ is used for less soluble compounds and ensures the observation of exchangeable protons like N-H.

-

Internal Standard: Add tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Instrument Setup: Acquire spectra on a 400 MHz or higher field NMR spectrometer. A higher field strength provides better signal dispersion, which is crucial for resolving the complex multiplets of the piperazine protons.

-

Data Acquisition:

-

¹H NMR: Acquire with a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio. Use a standard pulse program.

-

¹³C NMR: Acquire using a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum to singlets for each carbon. A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum using the TMS signal. For ¹H NMR, integrate the signals to determine the relative proton ratios, which must match the proposed structure.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of 1-(4-chlorobenzoyl)piperazine will be dominated by the strong absorption of the amide carbonyl group.

Interpretation of Key Absorptions:

-

Amide I Band (C=O Stretch): This is the most intense and diagnostic peak in the spectrum, expected as a strong, sharp band. Its position indicates the nature of the amide (tertiary in this case).

-

C-H Stretches: Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches from the piperazine ring appear just below 3000 cm⁻¹.

-

N-H Stretch: The secondary amine N-H stretch will appear as a moderate, somewhat broad peak in the 3200-3400 cm⁻¹ region.

-

C-N Stretch: The stretching vibration of the C-N bond of the amide and amine will appear in the fingerprint region.

-

Aromatic C=C Bending: Overtones and combination bands in the 1650-2000 cm⁻¹ region can be indicative of the 1,4-disubstitution pattern on the benzene ring.

Table 3: Predicted Major IR Absorption Bands for 1-(4-chlorobenzoyl)piperazine

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale / Analog Comparison |

|---|---|---|---|

| ~ 3300 | Medium, Broad | N-H Stretch | Characteristic for a secondary amine. |

| 3050 - 3080 | Medium | Aromatic C-H Stretch | Typical for sp² C-H bonds. |

| 2850 - 2960 | Medium | Aliphatic C-H Stretch | From CH₂ groups of the piperazine ring. |

| ~ 1645 | Strong, Sharp | C=O Stretch (Amide I) | Diagnostic for a tertiary amide. Related N-benzoyl piperazines show a strong band in the 1630-1690 cm⁻¹ range.[5] |

| 1590, 1485 | Medium-Strong | Aromatic C=C Stretch | Characteristic skeletal vibrations of the benzene ring. |

| ~ 1280 | Medium-Strong | C-N Stretch | Amide C-N bond vibration. |

| ~ 1090 | Strong | C-Cl Stretch | Characteristic for an aryl chloride. |

Experimental Protocol: FT-IR Analysis

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is most efficient and requires minimal preparation. Place a small amount of the powdered sample directly onto the ATR crystal (e.g., diamond or germanium).

-

Background Scan: Perform a background scan with no sample on the crystal. This is a critical self-validating step to subtract the spectrum of ambient air (CO₂ and H₂O vapor) from the sample spectrum.

-

Sample Scan: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The software automatically performs the background subtraction. The resulting spectrum should be displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and, through fragmentation analysis, crucial information about the molecule's connectivity.

Interpretation of Mass Spectrum: The monoisotopic mass of C₁₁H₁₃³⁵ClN₂O is 224.0716 Da.[1] In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) should be observed at m/z 224, along with an M+2 peak at m/z 226 of approximately one-third the intensity, which is the characteristic isotopic signature of a single chlorine atom. In soft ionization techniques like electrospray ionization (ESI), the protonated molecule [M+H]⁺ would be observed at m/z 225.

Fragmentation Pathway: The most logical and common fragmentation pathway for N-acyl piperazines is the cleavage of the amide bond between the carbonyl carbon and the piperazine nitrogen. This is an example of alpha-cleavage, which results in the formation of a stable acylium ion.[6]

Figure 2: Primary fragmentation pathway of 1-(4-chlorobenzoyl)piperazine in MS.

This cleavage is highly favorable as it produces the resonance-stabilized 4-chlorobenzoyl acylium ion. This fragment is expected to be one of the most abundant, if not the base peak, in the EI spectrum, with its own characteristic 3:1 isotopic pattern at m/z 139 and 141. The other fragment would be the piperazin-1-yl radical (m/z 85), which may undergo further fragmentation.[7]

Table 4: Predicted Key Ions in the Mass Spectrum of 1-(4-chlorobenzoyl)piperazine

| m/z (charge = +1) | Ion Formula | Identity | Comments |

|---|---|---|---|

| 224 / 226 | [C₁₁H₁₃ClN₂O]⁺˙ | Molecular Ion (M⁺˙) | Exhibits a ~3:1 intensity ratio, characteristic of a single chlorine atom. |

| 225 / 227 | [C₁₁H₁₄ClN₂O]⁺ | Protonated Molecule [M+H]⁺ | Expected as the base peak in soft ionization (ESI). |

| 139 / 141 | [C₇H₄ClO]⁺ | 4-chlorobenzoyl acylium ion | A major, highly stable fragment. Expected base peak in EI-MS. Ratio is ~3:1. |

| 85 | [C₄H₉N₂]⁺ | Piperazin-1-ium ion | Formed after cleavage and subsequent ionization. |

Experimental Protocol: GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is suitable for volatile and thermally stable compounds.

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile organic solvent like methanol or ethyl acetate.

-

GC Method:

-

Injector: Use a split/splitless injector, typically at 250 °C, to ensure rapid volatilization.

-

Column: A non-polar capillary column (e.g., DB-5ms) is a good starting point.

-

Oven Program: A temperature ramp (e.g., start at 100 °C, hold for 1 minute, then ramp at 10 °C/min to 280 °C) is used to separate the analyte from any impurities.

-

-

MS Method:

-

Ionization: Use standard Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Scan a mass range that includes the expected molecular weight and fragments (e.g., m/z 40-350).

-

-

Data Analysis: The resulting chromatogram will show a peak at a specific retention time for the compound. The mass spectrum corresponding to that peak can then be analyzed for the molecular ion and fragmentation pattern, which must be consistent with the proposed structure.

Conclusion

The structural confirmation of 1-(4-chlorobenzoyl)piperazine relies on the congruent interpretation of data from multiple spectroscopic techniques. The ¹H and ¹³C NMR spectra are defined by the restricted amide bond rotation, leading to complex but predictable signals for the piperazine ring. The IR spectrum is characterized by a strong amide carbonyl absorption near 1645 cm⁻¹. Finally, mass spectrometry confirms the molecular weight via the molecular ion at m/z 224/226 and reveals a characteristic fragmentation pattern dominated by the stable 4-chlorobenzoyl acylium ion at m/z 139/141. Together, these spectroscopic signatures provide a unique fingerprint for the unambiguous identification and characterization of this compound, forming a crucial part of quality control and regulatory submission for researchers in drug development.

References

Sources

- 1. PubChemLite - 1-(4-chlorobenzoyl)piperazine (C11H13ClN2O) [pubchemlite.lcsb.uni.lu]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. Design, Synthesis, and in Vitro Evaluation of 4‐(4‐Hydroxyphenyl)piperazine‐Based Compounds Targeting Tyrosinase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. macmillan.princeton.edu [macmillan.princeton.edu]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. Piperazine [webbook.nist.gov]

The Pharmacological Potential of (4-Chlorophenyl)(piperazin-1-YL)methanone Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperazine nucleus is a quintessential "privileged scaffold" in medicinal chemistry. Its unique structural and physicochemical properties—a six-membered heterocyclic ring with two opposing nitrogen atoms—allow it to serve as a versatile linker and pharmacophore in a vast array of biologically active compounds.[1][2] When combined with a (4-chlorophenyl)methanone moiety, the resulting scaffold, (4-Chlorophenyl)(piperazin-1-YL)methanone, gives rise to a class of derivatives with a remarkable breadth of pharmacological activities. The incorporation of the piperazine ring can enhance bioavailability and modulate the physicochemical properties of a molecule, while the chlorophenyl group can contribute to binding affinity with various biological targets.[3][4]

This technical guide provides an in-depth exploration of the synthesis, biological activities, and therapeutic potential of these derivatives. It is designed to serve as a comprehensive resource for researchers actively engaged in the discovery and development of novel therapeutic agents, offering insights into the structure-activity relationships, mechanisms of action, and key experimental protocols for evaluation.

Synthetic Strategies

The synthesis of this compound derivatives is typically achieved through a straightforward and robust acylation reaction. The most common approach involves the reaction of a suitably substituted piperazine with 4-chlorobenzoyl chloride in the presence of a base.

A representative synthetic scheme begins with the nucleophilic aromatic substitution between a substituted amine and a chloro-nitroaromatic compound to form a piperazine-containing intermediate. This intermediate is then acylated with 4-chlorobenzoyl chloride to yield the final product.[5] Alternative methods may involve coupling 1-(4-chlorophenyl)cyclopropanecarboxylic acid with a piperazine derivative using standard peptide coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 1-hydroxybenzotriazole (HOBt).[6]

General Synthetic Workflow Diagram

Caption: A generalized two-step synthetic pathway for creating the target derivatives.

Spectrum of Biological Activities

Derivatives of the this compound core have demonstrated a wide range of biological activities, highlighting their potential as therapeutic agents for various diseases.

Antimicrobial and Antifungal Activity

A significant body of research has focused on the antimicrobial properties of piperazine derivatives. The this compound scaffold has been incorporated into molecules that exhibit potent activity against a range of bacterial and fungal pathogens.[7][8] Studies have shown that these compounds can be effective against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli.[1][7][8] While generally more active against bacteria, some derivatives have also shown moderate antifungal activity against species like Aspergillus niger and Candida albicans.[7][8] The antimicrobial potential of these compounds is particularly relevant in the face of rising antimicrobial resistance, making them promising candidates for the development of new anti-infective agents.[3][9]

Table 1: Representative Antimicrobial Activity of Piperazine Derivatives

| Compound Class | Test Organism | Activity (MIC in µg/mL) | Reference |

| Amino acid conjugated diphenylmethylpiperazines | Staphylococcus aureus | 6.25-25.0 | |

| Amino acid conjugated diphenylmethylpiperazines | Escherichia coli | 6.25-25.0 | |

| N-Alkyl and N-Aryl piperazine derivatives | Staphylococcus aureus | Significant activity | [7] |

| N-Alkyl and N-Aryl piperazine derivatives | Pseudomonas aeruginosa | Significant activity | [7] |

Anticancer Activity

The quinoline-piperazine methanone scaffold has emerged as a promising framework for the development of novel anticancer agents.[2][10] Derivatives of this compound have been evaluated for their antiproliferative activity against various human cancer cell lines.[11] For instance, certain derivatives have shown potent in vitro activity against renal cancer cell lines.[10] The mechanism of action is thought to involve the induction of apoptotic pathways in cancer cells.[11] The modular nature of the synthesis allows for the exploration of structure-activity relationships, with modifications to the quinoline and phenyl rings influencing the potency and selectivity of the compounds.[11]

Table 2: In Vitro Anticancer Activity of a Structurally Related Derivative

| Compound ID | Substitution on Benzoyl Ring | Target Cell Line | Growth Inhibition (%) at 10 µM | Reference |

| 8c | 4-Chloro | UO-31 (Renal Cancer) | -4.89 (indicates cell death) | [10][11] |

Anticonvulsant Activity

Several piperazine derivatives have been investigated for their potential as anticonvulsant agents.[12][13] Some have shown efficacy in animal models of epilepsy, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scMet) induced seizure tests.[12][13] The mechanism of action for some of these compounds involves the antagonism of glutamate receptors, specifically the kainate receptor subtype.[14] The ability to modulate excitatory neurotransmission highlights the potential of this chemical class in the treatment of neurological disorders.

Key Experimental Protocols

Reproducibility and standardization are paramount in drug discovery research. The following are representative protocols for the synthesis and biological evaluation of this compound derivatives.

Protocol 1: Synthesis of a (4-Chlorophenyl)(4-(substituted)piperazin-1-yl)methanone Derivative

This protocol is a generalized procedure based on common synthetic methodologies.[5][6]

Objective: To synthesize a target derivative via acylation of a piperazine intermediate.

Materials:

-

1-(Substituted)-piperazine (1 equivalent)

-

4-Chlorobenzoyl chloride (1.1 equivalents)

-

Triethylamine (1.5 equivalents)

-

Anhydrous Dichloromethane (DCM)

-

Standard laboratory glassware and magnetic stirrer

-

Thin Layer Chromatography (TLC) apparatus

Procedure:

-

Dissolve the 1-(substituted)-piperazine in anhydrous DCM in a round-bottom flask.

-

Add triethylamine to the solution and cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of 4-chlorobenzoyl chloride in anhydrous DCM to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 6-18 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Protocol 2: In Vitro Cytotoxicity Screening using the Sulforhodamine B (SRB) Assay

This protocol is adapted from standard methodologies for assessing the cytotoxic effects of compounds on cancer cell lines.[15]

Objective: To determine the concentration of a test compound that inhibits cell growth by 50% (IC50).

Materials:

-

Adherent cancer cell line (e.g., HCT-116, MCF-7)

-

Complete growth medium

-

Test compound dissolved in DMSO

-

96-well microtiter plates

-

Trichloroacetic acid (TCA), cold

-

Sulforhodamine B (SRB) solution

-

Tris base solution

-

Microplate reader

Procedure:

-

Seed cells in 96-well plates at an appropriate density and incubate for 24 hours.

-

Treat the cells with serial dilutions of the test compound and a vehicle control (DMSO) and incubate for 48-72 hours.

-

Fix the cells by gently adding cold TCA and incubate for 1 hour at 4 °C.

-

Wash the plates with water and air dry.

-

Stain the cells with SRB solution for 30 minutes at room temperature.

-

Wash the plates with 1% acetic acid to remove unbound dye and air dry.

-

Solubilize the bound dye with Tris base solution.

-

Measure the absorbance at 510 nm using a microplate reader.

-

Calculate the percentage of cell growth inhibition and determine the IC50 value from a dose-response curve.

Workflow for In Vitro Anticancer Drug Screening

Caption: A typical workflow for the initial screening of potential anticancer compounds.[15]

Mechanism of Action and Signaling Pathways

While the exact mechanisms of action for many this compound derivatives are still under investigation, some insights have been gained through molecular docking and pathway analysis studies. For anticancer derivatives, it is hypothesized that they may exert their effects by binding to key oncogenic proteins, such as kinases, thereby modulating critical signaling pathways involved in cell proliferation and survival.[11][16]

One such crucial pathway is the PI3K/Akt/mTOR cascade, which is frequently hyperactivated in cancer and plays a central role in promoting cell growth and survival.[15] The quinoline-piperazine scaffold is a recognized structural motif in the development of kinase inhibitors, suggesting that derivatives from this class may target kinases within this or other related pathways like the MAPK/ERK pathway.[16]

Simplified PI3K/Akt Signaling Pathway

Caption: The PI3K/Akt/mTOR pathway is a key regulator of cell proliferation and a potential target for anticancer therapies.[15]

Future Perspectives and Conclusion

The this compound scaffold represents a highly promising and versatile platform for the design and development of novel therapeutic agents. The derivatives synthesized from this core have demonstrated a diverse and potent range of biological activities, including antimicrobial, anticancer, and anticonvulsant effects. The synthetic accessibility of this scaffold allows for extensive chemical modifications, enabling the fine-tuning of pharmacological properties and the exploration of structure-activity relationships.

Future research in this area should focus on several key aspects:

-

Mechanism of Action Elucidation: A deeper understanding of the molecular targets and signaling pathways modulated by these compounds is crucial for their rational design and optimization.

-

Selectivity Profiling: Comprehensive screening against panels of kinases, receptors, and enzymes will be essential to determine the selectivity of these derivatives and predict potential off-target effects.[16]

-

In Vivo Efficacy and Pharmacokinetics: Promising in vitro candidates must be advanced to in vivo animal models to evaluate their efficacy, toxicity, and pharmacokinetic profiles.

-

Combating Drug Resistance: The potential of these compounds to overcome existing drug resistance mechanisms, particularly in infectious diseases and oncology, warrants further investigation.

References

-

Anticonvulsant activity of two novel piperazine derivatives with potent kainate antagonist activity. PubMed. Available from: [Link]

-

Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives. PubMed. Available from: [Link]

-

Synthesis and anticonvulsant activity of some piperazine derivatives. PubMed. Available from: [Link]

-

A valuable insight into recent advances on antimicrobial activity of piperazine derivatives. Der Pharma Chemica. Available from: [Link]

-

Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. ResearchGate. Available from: [Link]

-

Synthesis and Antimicrobial Activity of Piperazine Derivatives. ResearchGate. Available from: [Link]

-

Anticonvulsant Activity and 5-HT1A/5-HT7 Receptors Affinity of Piperazine Derivatives of 3,3-Diphenyl- and 3,3-Dimethyl-succinimides. National Library of Medicine. Available from: [Link]

-

Synthesis and anticonvulsant activity of some piperazine derivatives. ResearchGate. Available from: [Link]

- Independent Verification of the Biological Activity of (4-Chlorophenyl)-[4-(8-nitroquinolin-5-yl)piperazin. Benchchem. Available from: https://www.benchchem.com/product/bchm2595801/technical-guide

-

Advances in Piperazine-based Compounds for Antimicrobial Drug Development: Design, SAR, and Therapeutic Potential. Bentham Science Publishers. Available from: [Link]

-

Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. PubMed Central. Available from: [Link]

- A Technical Guide to the Synthesis of (4-Chlorophenyl)-[4-(8-nitroquinolin-5-yl)piperazin. Benchchem. Available from: https://www.benchchem.com/product/bchm2595801/synthesis

-

Synthesis of Mercapto Heterocyclic Derivatives of 1-(4-((4-Chlorophenyl)(phenyl)methyl)piperazin-1-yl)-2-thio-propan-1-one and its Biological Activities. Journal of Environmental Nanotechnology. Available from: [Link]

-

methanone. MDPI. Available from: [Link]

-

Synthesis, Characterization and Antibacterial Studies For N-Alkyl and N-Aryl of [1-(4-Chlorophenyl) Cyclopropyl] (Piperazin-1-Yl) Methanone Derivatives. ResearchGate. Available from: [Link]

-

methanone. PubChem. Available from: [Link]

-

Biological activity of synthesized 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-mercapto-1,3,4-oxadiazole derivatives demonstrated by in silico and BSA binding studies. SciELO. Available from: [Link]

-

Synthesis, Antimicrobial activity of piperazin-1-yl (3,4,5-Trimethoxyphenyl)Methanone Derivatives. ResearchGate. Available from: [Link]

-

1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one. MDPI. Available from: [Link]

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. benthamdirect.com [benthamdirect.com]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Synthesis and anticonvulsant activity of some piperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Anticonvulsant activity of two novel piperazine derivatives with potent kainate antagonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Mechanistic Investigation of Aryl Piperazine Compounds

This guide provides a comprehensive exploration of the mechanisms of action for aryl piperazine compounds, a versatile and privileged scaffold in modern medicinal chemistry.[1][2] Designed for researchers, scientists, and drug development professionals, this document moves beyond simple definitions to elucidate the causality behind experimental designs and the validation of pharmacological findings. We will delve into the primary molecular targets of these compounds and detail the robust methodologies required to accurately characterize their complex interactions.

The Aryl Piperazine Scaffold: A Cornerstone of CNS Drug Discovery

The aryl piperazine moiety is a recurring structural motif in a multitude of clinically significant drugs, particularly those targeting the central nervous system (CNS).[1] Its prevalence stems from its ability to be chemically modified, allowing for the fine-tuning of pharmacological profiles to achieve desired therapeutic effects, including antipsychotic, anxiolytic, and antidepressant actions.[3][4] The core challenge and opportunity in working with these compounds lie in their characteristic polypharmacology—the ability to engage multiple receptor systems simultaneously. Understanding this multifaceted activity is paramount for predicting both efficacy and potential side effects.

Deconstructing the Primary Mechanisms of Action

Aryl piperazines exert their effects primarily through interactions with aminergic G-protein coupled receptors (GPCRs), particularly serotonin and dopamine receptors, and through modulation of neurotransmitter transporters like the glycine transporter 1 (GlyT1).

Serotonin (5-HT) Receptor Modulation

The serotonin system is a critical target for aryl piperazine derivatives, which can act as agonists, partial agonists, or antagonists at various 5-HT receptor subtypes.[5][6]

-

5-HT1A Receptors: Many anxiolytic and antidepressant aryl piperazines exhibit high affinity for the 5-HT1A receptor, often as partial agonists.[3][5] The key binding interactions involve an ionic bond between the protonated nitrogen of the piperazine ring and the side chain of a highly conserved aspartate residue (Asp3.32), complemented by an edge-to-face π-π stacking interaction between the compound's aromatic ring and a phenylalanine residue (Phe6.52).[6][7] Functionally, activation of these Gi-coupled receptors leads to the inhibition of adenylyl cyclase, reducing cyclic AMP (cAMP) levels.[8]

-

5-HT2A Receptors: Antagonism at 5-HT2A receptors is a hallmark of many atypical antipsychotics, including aryl piperazine-based drugs like aripiprazole.[3] This action is believed to contribute to their efficacy against the negative symptoms of schizophrenia and a lower incidence of extrapyramidal side effects.

-

Other 5-HT Subtypes (5-HT3, 5-HT7): Aryl piperazines also demonstrate affinity for other subtypes. For instance, structure-affinity studies have characterized their binding to 5-HT3 receptors.[9][10] Furthermore, compounds like LP-211 have been identified as high-affinity, long-acting inhibitors of human 5-HT7 receptors, which are also Gi-coupled and linked to cAMP signaling.[11]

Caption: Gi-coupled 5-HT1A receptor signaling pathway.

Dopamine (D) Receptor Interaction

Interaction with dopamine receptors, particularly the D2 subtype, is fundamental to the antipsychotic effects of many aryl piperazines.[12]

-

D2 Receptor Binding: Molecular docking studies reveal a consistent binding mode. The primary stabilizing forces are the interaction between the protonated N1 of the piperazine ring and an aspartate residue (Asp 86), along with multiple edge-to-face interactions between the compound's aryl group and aromatic residues within the receptor's binding pocket, such as Phe 178, Trp 182, and Tyr 216.[13][14] The nature of the substituents on the aryl ring can significantly influence binding affinity by modulating these interactions.[13]

-

Functional Consequences: Compounds like aripiprazole are known for their partial agonism at D2 receptors, a mechanism thought to stabilize the dopaminergic system—reducing hyperactivity in some brain regions while augmenting it in others. This "dopamine stabilization" is a key aspect of their therapeutic profile.[3]

Caption: Key interactions of aryl piperazines in the D2 receptor pocket.

Glycine Transporter 1 (GlyT1) Inhibition

A novel and promising mechanism for some aryl piperazine derivatives is the inhibition of the glycine transporter 1 (GlyT1).[15][16]

-

Mechanism of Action: GlyT1 is responsible for clearing the neurotransmitter glycine from the synaptic cleft.[17][18] Glycine is an essential co-agonist at the N-methyl-D-aspartate (NMDA) receptor, a type of glutamate receptor critical for learning, memory, and synaptic plasticity. By inhibiting GlyT1, these compounds increase the extracellular concentration of glycine, thereby enhancing NMDA receptor function.[17][19] This mechanism is hypothesized to alleviate the negative and cognitive symptoms of schizophrenia, which are poorly addressed by traditional D2 antagonists.[19]

-

Modes of Inhibition: GlyT1 inhibitors can act via different modes. Some, like sarcosine derivatives, exhibit noncompetitive and seemingly irreversible inhibition, while others show reversible and competitive inhibition, binding at discrete sites on the transporter.[17]

Caption: Mechanism of GlyT1 inhibition at the synapse.

Core Methodologies for Mechanistic Elucidation

To rigorously define the mechanism of action, a multi-tiered experimental approach is required. Each protocol serves as a self-validating system, with data from one experiment informing the design and interpretation of the next.

Receptor Binding Assays

-

Causality and Experimental Choice: The foundational step is to determine if a compound physically interacts with a target. Radioligand binding assays are the gold standard for quantifying this interaction, yielding the affinity constant (Kᵢ). This is a direct measure of how tightly the compound binds to the receptor.

-

Detailed Protocol: Competitive Radioligand Binding:

-

Preparation of Membranes: Culture cells (e.g., HEK293, CHO) stably expressing the human receptor of interest (e.g., 5-HT1A, D2). Harvest the cells and prepare crude membrane homogenates via centrifugation.[3][20]

-

Assay Incubation: In a 96-well plate, incubate a fixed amount of cell membrane protein (e.g., 1.25 µ g/well ) with a specific radioligand at a concentration near its Kₔ (e.g., 1.5 nM [³H]dihydroalprenolol for β-adrenergic receptors).[21][22] Add a range of concentrations of the unlabeled aryl piperazine test compound.

-

Determination of Non-Specific Binding: Include control wells containing a high concentration (e.g., 10 µM) of a known, saturating unlabeled ligand to define non-specific binding.[21]

-

Filtration: After incubation to equilibrium (e.g., 90 minutes at room temperature), rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter plate using a cell harvester. This separates the receptor-bound radioligand from the unbound.[21]

-

Quantification: Wash the filters to remove residual unbound ligand. Allow the filters to dry, add scintillation cocktail, and quantify the bound radioactivity using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of test compound that displaces 50% of the radioligand). Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation.[21][22]

-

-

Data Presentation: Binding Affinities (Kᵢ) of Representative Aryl Piperazines

Compound 5-HT1A (nM) 5-HT2A (nM) 5-HT7 (nM) D2 (nM) Compound 9b 23.9 39.4 45.0 >10,000 Compound 12a 41.5 315 42.5 300 Aripiprazole ~1-4 ~3-10 ~15-40 ~1-5 Buspirone ~10-20 >1000 >1000 ~500-1000 (Note: Values are illustrative, based on published data.[4] Actual values may vary by assay conditions.)

Caption: Workflow for a competitive radioligand binding assay.

Cellular Functional Assays

-

Causality and Experimental Choice: Binding does not equal function. A compound can be an agonist, antagonist, or inverse agonist. Functional assays are essential to determine the physiological consequence of receptor binding. For GPCRs, measuring the modulation of second messengers like cAMP is a direct and robust method to quantify functional activity.

-

Detailed Protocol: cAMP Accumulation Assay:

-

Cell Culture: Plate cells expressing the target receptor (e.g., 5-HT7-HEK293) in a suitable assay plate and grow to confluence.[11]

-

Compound Pre-incubation: Wash the cells and pre-incubate them with varying concentrations of the aryl piperazine test compound for a defined period.

-

Stimulation: Add a known adenylyl cyclase activator, such as forskolin, to all wells (except the basal control) to stimulate cAMP production.[11] If testing for antagonist activity, co-incubate with a known agonist.

-

Lysis and Detection: Terminate the stimulation and lyse the cells. Measure the intracellular cAMP concentration using a commercially available kit, such as those based on HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.

-

Data Analysis:

-

For agonists (at Gi-coupled receptors), plot the % inhibition of the forskolin-stimulated response vs. log[compound] to determine the IC₅₀ and Eₘₐₓ.

-

For antagonists , plot the response to a fixed agonist concentration in the presence of varying antagonist concentrations to determine the IC₅₀.

-

-

-

Trustworthiness: A critical self-validating control is to run the identical assay in the parental cell line that does not express the receptor of interest.[11] The absence of a compound-specific effect in these cells confirms that the observed activity is mediated by the target receptor.

Caption: Workflow for a cAMP-based functional assay.

Patch-Clamp Electrophysiology

-

Causality and Experimental Choice: To understand how receptor modulation translates into changes in neuronal excitability, direct measurement of ion flow is necessary. Patch-clamp electrophysiology offers unparalleled temporal and spatial resolution to observe the real-time effects of a compound on a single cell's electrical properties.[23][24] It is the definitive method for linking receptor function to cellular activity.

-

Detailed Protocol: Whole-Cell Voltage-Clamp Recording:

-

Tissue/Cell Preparation: Prepare acute brain slices or cultured neurons for recording.[23] Place the preparation in a recording chamber on a microscope stage, continuously perfused with artificial cerebrospinal fluid (aCSF).

-

Pipette Preparation: Fabricate a glass micropipette with a tip diameter of 1-2 µm and fill it with an appropriate internal solution that mimics the cell's cytoplasm.[23]

-